molecular formula C11H11ClO B038073 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 118259-88-4

5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B038073
CAS No.: 118259-88-4
M. Wt: 194.66 g/mol
InChI Key: LHVGMXUJEBZIIM-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. The presence of a chlorine atom and two methyl groups on the indanone structure makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and two methyl groups in 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one makes it unique compared to other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-2,2-dimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVGMXUJEBZIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1=O)C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625221
Record name 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118259-88-4
Record name 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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